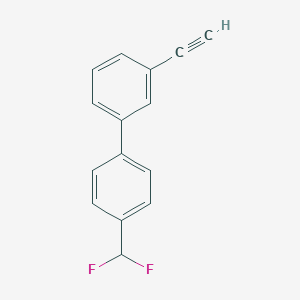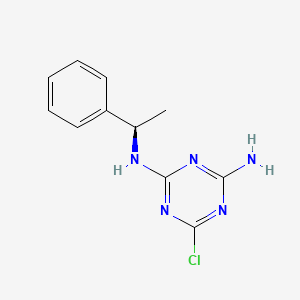
5-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde: is an organic compound with the molecular formula C14H8F4O2 and a molecular weight of 284.21 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a biphenyl structure, along with a carboxaldehyde functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers.
Formylation: The carboxaldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery and development.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity and selectivity towards molecular targets. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2’-methoxybiphenyl-3-carboxaldehyde
- 3’-Fluoro-4’-methoxybiphenyl-3-carboxaldehyde
- 5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxaldehyde
Uniqueness:
- The presence of both fluorine and trifluoromethoxy groups in 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde imparts unique electronic and steric properties, making it distinct from other biphenyl derivatives.
- Its specific substitution pattern allows for unique interactions in chemical and biological systems, enhancing its utility in various applications.
Eigenschaften
IUPAC Name |
3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRNHRNHPLSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4'-(Difluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163538.png)

![3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163568.png)
![3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163573.png)



![3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163598.png)
![3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163603.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8163617.png)

![(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163627.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)
